molecular formula C25H17BrN2O B13124930 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline CAS No. 97802-15-8

4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B13124930
CAS No.: 97802-15-8
M. Wt: 441.3 g/mol
InChI Key: RWQLGFLBXVSMNQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds known for their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of bromine and methoxy groups attached to the phenyl rings, which are further connected to the phenanthroline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

    Phenanthroline Formation: The phenanthroline core is synthesized through a cyclization reaction involving ortho-diamines and ortho-diketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of phenanthroline derivatives with oxidized functional groups.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a DNA intercalator, which can be used in studying DNA-protein interactions and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to intercalation and disruption of DNA replication and transcription processes. The compound’s electronic properties also enable it to participate in redox reactions, which can generate reactive oxygen species (ROS) that induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4′-methoxybiphenyl: Similar in structure but lacks the phenanthroline core.

    4-(4-Bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the phenanthroline core.

    4-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of the phenanthroline core.

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline lies in its phenanthroline core, which provides distinct electronic properties and the ability to form stable metal complexes. This makes it particularly valuable in coordination chemistry and materials science.

Properties

CAS No.

97802-15-8

Molecular Formula

C25H17BrN2O

Molecular Weight

441.3 g/mol

IUPAC Name

4-(4-bromophenyl)-7-(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C25H17BrN2O/c1-29-19-8-4-17(5-9-19)21-13-15-28-25-23(21)11-10-22-20(12-14-27-24(22)25)16-2-6-18(26)7-3-16/h2-15H,1H3

InChI Key

RWQLGFLBXVSMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br

Origin of Product

United States

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